molecular formula C6H7NO2 B1203515 6-(Hydroxymethyl)pyridin-3-ol CAS No. 40222-77-3

6-(Hydroxymethyl)pyridin-3-ol

Cat. No. B1203515
CAS RN: 40222-77-3
M. Wt: 125.13 g/mol
InChI Key: NESFDGDRYVANBC-UHFFFAOYSA-N
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Patent
US08415480B2

Procedure details

A mixture of 3-tosyloxy-6-acetoxymethylpyridine (50 g, 0.148 mol) and NaOH (25 g, 0.62 mol) in 150 mL of water was refluxed for 15 h. The reaction mixture was cooled to RT and neutralized with con. HCl. The solvent was evaporated under vacuum affording a solid residue, which was suspended in ethyl acetate (750 mL) and heated to 60° C. for 30 min. with stirring. The suspended material was filtered off and the filtrate was concentrated to give 5-hydroxy-2-hydroxymethylpyridine (15 g, 80%) as a pale yellow solid. It was used in next step without further purification.
Name
3-tosyloxy-6-acetoxymethylpyridine
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S([O:11][C:12]1[CH:13]=[N:14][C:15]([CH2:18][O:19]C(=O)C)=[CH:16][CH:17]=1)(C1C=CC(C)=CC=1)(=O)=O.[OH-].[Na+].Cl>O.C(OCC)(=O)C>[OH:11][C:12]1[CH:17]=[CH:16][C:15]([CH2:18][OH:19])=[N:14][CH:13]=1 |f:1.2|

Inputs

Step One
Name
3-tosyloxy-6-acetoxymethylpyridine
Quantity
50 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)OC=1C=NC(=CC1)COC(C)=O
Name
Quantity
25 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
750 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 15 h
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
affording a solid residue, which
TEMPERATURE
Type
TEMPERATURE
Details
heated to 60° C. for 30 min.
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The suspended material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
OC=1C=CC(=NC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.